molecular formula C13H15NO B14512758 8-Methoxy-N,N-dimethylnaphthalen-1-amine CAS No. 62606-18-2

8-Methoxy-N,N-dimethylnaphthalen-1-amine

Cat. No.: B14512758
CAS No.: 62606-18-2
M. Wt: 201.26 g/mol
InChI Key: PPTGSBRCIBURFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-N,N-dimethylnaphthalen-1-amine is an aromatic amine compound. It is formally derived from 1-naphthylamine by replacing the hydrogen atoms on the amino group with methyl groups and adding a methoxy group at the 8th position of the naphthalene ring. This compound is known for its applications in various scientific fields, including chemistry and biology.

Preparation Methods

The synthesis of 8-Methoxy-N,N-dimethylnaphthalen-1-amine typically involves the methylation of 1-naphthylamine. One common method is the reaction of 1-naphthylamine with iodomethane or dimethyl sulfate under basic conditions to introduce the dimethylamino group. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group at the 8th position of the naphthalene ring .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

8-Methoxy-N,N-dimethylnaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The methoxy and dimethylamino groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., methanol). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Methoxy-N,N-dimethylnaphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-N,N-dimethylnaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, in biochemical assays, it reacts with nitrite-sulfanilic acid complexes to form red azo dyes, which can be measured spectrophotometrically . The compound’s effects are mediated through its ability to form stable complexes with various biological molecules.

Comparison with Similar Compounds

8-Methoxy-N,N-dimethylnaphthalen-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

62606-18-2

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

8-methoxy-N,N-dimethylnaphthalen-1-amine

InChI

InChI=1S/C13H15NO/c1-14(2)11-8-4-6-10-7-5-9-12(15-3)13(10)11/h4-9H,1-3H3

InChI Key

PPTGSBRCIBURFO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C(=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.